molecular formula C16H13N3O3 B2629606 N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 126631-02-5

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2629606
M. Wt: 295.298
InChI Key: DKXGOOGKGVJRFY-UHFFFAOYSA-N
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Description

Benzamides are a class of organic compounds which consist of a carboxamide functional group attached to a benzene ring . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .


Synthesis Analysis

Benzamides can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of benzamides consists of a benzene ring attached to a carboxamide functional group . The exact structure can vary depending on the specific benzamide .


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions. For instance, they can be synthesized through the reaction of benzoic acids and amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzamides can vary depending on their specific structure. For instance, the molecular weight of 4-Methoxybenzenamide, N-(4-methoxyphenyl)- is 257.2845 .

Scientific Research Applications

Nematocidal Activity

A series of novel 1,2,4-oxadiazole derivatives, including those related to N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, have been synthesized and evaluated for nematocidal activities. Compounds from this series showed significant activity against Bursaphelenchus xylophilus, a species of plant-parasitic roundworms, indicating potential use as nematicides. These compounds also exhibited properties affecting the physiological state of the nematodes, such as decreasing head swinging, body fluctuation, and body bending frequency, as well as inhibiting respiration and causing fluid leakage in the nematodes (Liu et al., 2022).

Antidiabetic Activity

Another application of similar 1,3,4-oxadiazole derivatives involves antidiabetic properties. A specific series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides were synthesized and evaluated for in vitro antidiabetic activity using the α-amylase inhibition assay. The synthesis process and the structure of these compounds were thoroughly characterized, showing potential in the development of antidiabetic agents (Lalpara et al., 2021).

Anticancer Activity

N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, a related class of compounds, were synthesized and showed significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer cells. The study suggests these compounds as promising candidates for further development in cancer treatment (Ravinaik et al., 2021).

Antibacterial Activity

Compounds with 1,3,4-oxadiazole core, similar to N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, have also been synthesized and tested for antibacterial activity. One such study reported the synthesis and evaluation of novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles. These compounds were tested against various bacterial strains, indicating potential applications in the development of new antibacterial agents (Aghekyan et al., 2020).

Safety And Hazards

Like all chemicals, benzamides should be handled with care. Specific hazards may depend on the particular benzamide .

Future Directions

Given the wide range of applications of benzamides, future research will likely continue to explore their potential uses in various fields, including medicine and industry .

properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-21-13-9-7-12(8-10-13)15-18-19-16(22-15)17-14(20)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXGOOGKGVJRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

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